(2Rs)-n',2-dihydroxybutanimidamide
Description
(2Rs)-n',2-Dihydroxybutanimidamide is a chiral amidine derivative characterized by two hydroxyl groups and an amidine functional group. Its stereochemistry at the second carbon (R/S configuration) may influence its physicochemical properties, such as solubility, reactivity, and biological activity. Amidines are known for their strong basicity due to the resonance stabilization of the protonated form, making them valuable in pharmaceutical and agrochemical applications .
Properties
CAS No. |
479080-23-4 |
|---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
N',2-dihydroxybutanimidamide |
InChI |
InChI=1S/C4H10N2O2/c1-2-3(7)4(5)6-8/h3,7-8H,2H2,1H3,(H2,5,6) |
InChI Key |
XHJJTTVVAVZUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=NO)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2Rs)-n',2-dihydroxybutanimidamide with compounds sharing functional or structural similarities, based on the provided evidence:
Functional Group Comparison
Key Observations :
- Basicity: Amidines (as in the target compound) are stronger bases than amines or amides due to delocalized charge stabilization. This property could enhance interactions with biological targets compared to (2S)-2,5-diaminopentanamide .
- Solubility: The hydroxyl groups in this compound may improve aqueous solubility relative to non-polar analogs like Ranitidine nitroacetamide .
- Stereochemical Influence: The R/S configuration at the second carbon may affect binding affinity in chiral environments, a factor absent in non-chiral compounds like the Ranitidine impurities .
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